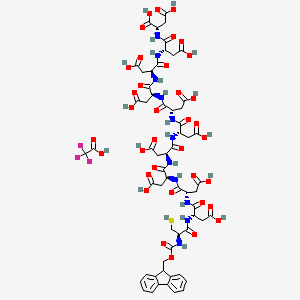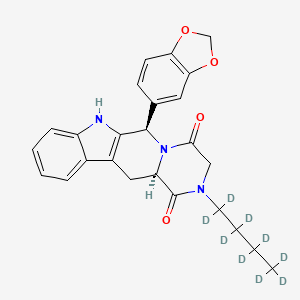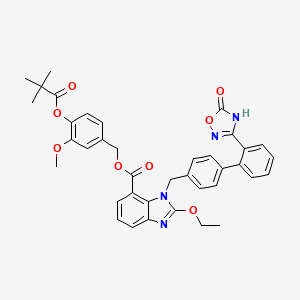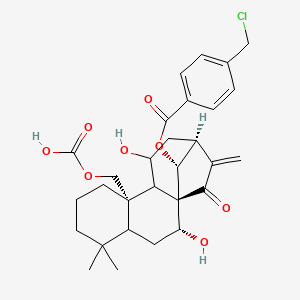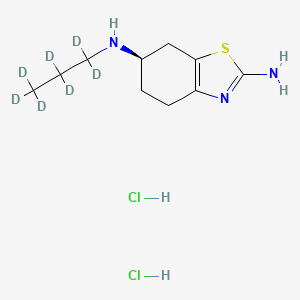
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is a complex organic compound characterized by multiple hydroxyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by oxidation and reduction reactions. Common starting materials include hexose sugars, which undergo a series of chemical transformations to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation, or chemical synthesis using advanced organic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzymatic Reactions: Acting as a substrate or inhibitor for enzymes involved in metabolic processes.
Signal Transduction: Modulating signaling pathways that regulate cellular functions.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one include other polyhydroxyhexanones and hexoses, such as:
D-Glucose: A common hexose sugar with multiple hydroxyl groups.
D-Mannose: Another hexose sugar with a similar structure but different stereochemistry.
Sorbitol: A sugar alcohol derived from glucose.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1 |
InChI Key |
BJHIKXHVCXFQLS-AEZYFAHVSA-N |
Isomeric SMILES |
C([13C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


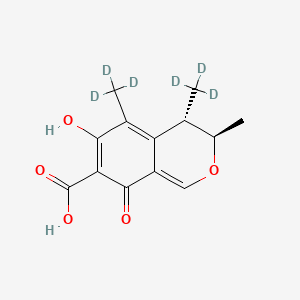
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
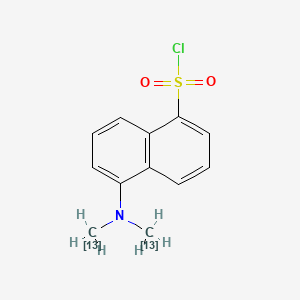
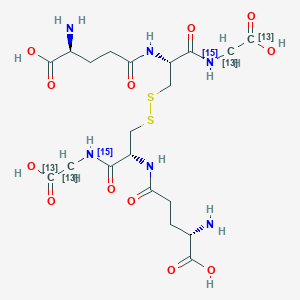
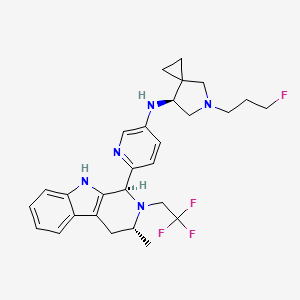
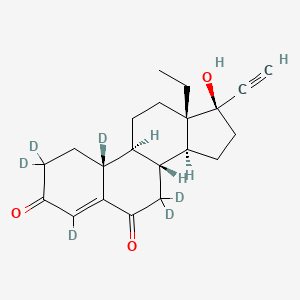
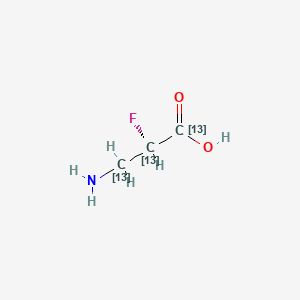
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
